(3S)-piperidine-3-sulfonamide chemical properties and structure
(3S)-piperidine-3-sulfonamide chemical properties and structure
An In-depth Technical Guide to (3S)-Piperidine-3-sulfonamide: Structure, Properties, and Synthetic Strategies
Introduction
(3S)-piperidine-3-sulfonamide is a chiral, saturated heterocyclic compound that has garnered interest within the fields of medicinal chemistry and drug discovery. Its structure combines two key pharmacophores: the piperidine ring and a primary sulfonamide group. The piperidine scaffold is a privileged structure, found in a multitude of approved pharmaceutical agents due to its ability to confer favorable physicochemical properties such as aqueous solubility and to present substituents in a well-defined three-dimensional orientation for optimal target engagement.[1][2] The sulfonamide moiety is a versatile functional group, integral to a wide range of therapeutics including antibacterial, anti-inflammatory, and anticancer agents.[3]
The specific (S)-stereochemistry at the C3 position introduces a defined spatial arrangement, which is critical for stereospecific interactions with biological targets like enzymes and receptors. While (3S)-piperidine-3-sulfonamide is commercially available as a building block, primarily as its hydrochloride salt, comprehensive characterization data is not consolidated in the public domain.[4] This guide aims to provide an in-depth overview of its chemical structure, physicochemical properties (including predicted values based on analogous structures), expected spectroscopic signature, and a discussion of logical synthetic approaches. This document is intended for researchers and professionals in drug development who may utilize this or similar scaffolds in their discovery programs.
Chemical Structure and Physicochemical Properties
The core structure of (3S)-piperidine-3-sulfonamide consists of a piperidine ring with a sulfonamide group attached to the chiral center at the 3-position. The stereochemistry is designated as (S) according to the Cahn-Ingold-Prelog priority rules.
Structural and Molecular Data
The fundamental properties of the molecule are summarized in the table below. The data for the hydrochloride salt is more commonly available from commercial suppliers.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| Molecular Formula | C₅H₁₂N₂O₂S | C₅H₁₃ClN₂O₂S | [4] |
| Molecular Weight | 164.23 g/mol | 200.69 g/mol | [4] |
| IUPAC Name | (3S)-piperidine-3-sulfonamide | (3S)-piperidine-3-sulfonamide hydrochloride | [4] |
| CAS Number | Not specified | 2322932-58-9 | [4] |
| Appearance | Predicted: Solid | White to off-white powder | [4] |
| Predicted XLogP3 | -1.1 | N/A | Computational Prediction |
| Topological Polar Surface Area | 75.1 Ų | 75.1 Ų | Computational Prediction |
Acidity and Basicity (pKa)
-
Piperidine Amine (pKa₁): The piperidine nitrogen is a secondary amine and is basic. The pKa of the conjugate acid of piperidine itself is approximately 11.2. The electron-withdrawing nature of the adjacent sulfonamide group is expected to lower this value. Therefore, the pKa of the protonated piperidine nitrogen is estimated to be in the range of 8.5 - 9.5 .
-
Sulfonamide N-H (pKa₂): The sulfonamide proton is weakly acidic due to the strong electron-withdrawing effect of the two adjacent sulfonyl oxygens. For primary alkyl sulfonamides, the pKa is typically in the range of 10 - 11 .[5][6]
Accurate pKa prediction can be achieved using computational methods that correlate quantum mechanically calculated bond lengths with experimental pKa values, a technique that has been shown to correct previously misreported literature values for complex drugs.[7][8]
Caption: Predicted ionization states based on estimated pKa values.
Solubility
Specific solubility data is not published. As a small molecule with multiple hydrogen bond donors and acceptors, the free base is expected to have good solubility in polar protic solvents like water and alcohols. The hydrochloride salt form is anticipated to have significantly higher aqueous solubility. The solubility of sulfonamides can be complex and is influenced by the crystalline form and the pH of the medium.[9]
Spectroscopic Characterization Profile
Detailed experimental spectra for (3S)-piperidine-3-sulfonamide are not available in peer-reviewed literature. The following sections describe the expected spectroscopic features based on the analysis of its functional groups and data from analogous compounds.[10][11][12]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for its key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3400 - 3200 | N-H Stretch | Piperidine (N-H), Sulfonamide (NH₂) | Two bands for NH₂ (sym & asym), one for sec-amine |
| 3000 - 2850 | C-H Stretch | Aliphatic CH₂ | Sharp, medium-strong |
| ~1350 & ~1160 | S=O Stretch | Sulfonyl (SO₂) | Two strong bands (asymmetric and symmetric) |
| ~900 | S-N Stretch | Sulfonamide (S-N) | Medium intensity |
The presence of two strong bands for the sulfonyl group is a key diagnostic feature for sulfonamides.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum will display signals corresponding to the piperidine ring protons and the amine protons. The chiral center at C3 will induce diastereotopicity for the protons on the C2, C4, and C5 methylenes, leading to more complex splitting patterns (multiplets).
-
δ 7.0-8.0 ppm (br s, 2H): Sulfonamide (-SO₂NH₂ ) protons.
-
δ 2.5-3.5 ppm (m): Protons on C2 and C6 (adjacent to the piperidine nitrogen).
-
δ 2.5-3.0 ppm (m, 1H): Proton on the chiral center (C3-H).
-
δ 1.5-2.5 ppm (br s, 1H): Piperidine N-H proton.
-
δ 1.4-2.0 ppm (m): Protons on C4 and C5.
¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to show five distinct signals for the five carbon atoms of the piperidine ring.
-
δ ~55-60 ppm: C3 (carbon bearing the sulfonamide).
-
δ ~45-50 ppm: C2 and C6 (carbons adjacent to nitrogen).
-
δ ~20-30 ppm: C4 and C5.
The exact chemical shifts will be dependent on the solvent and pH. Spectra for related N-substituted piperidine sulfonamides show resonances in these general regions.[13][14]
Mass Spectrometry (MS)
In Electrospray Ionization (ESI) mass spectrometry, (3S)-piperidine-3-sulfonamide is expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 165.06 in positive ion mode. Fragmentation would likely involve the loss of the SO₂NH₂ group or cleavage of the piperidine ring.
Synthesis and Stereochemical Control
A validated, step-by-step protocol for the synthesis of (3S)-piperidine-3-sulfonamide is not detailed in the literature. However, a logical and stereocontrolled synthetic strategy can be proposed based on established chemical transformations. The key challenge is the introduction of the sulfonamide group at the C3 position while maintaining the (S)-stereochemistry.
Retrosynthetic Analysis
A plausible retrosynthetic approach would start from a readily available chiral building block, such as a derivative of (S)-piperidine-3-carboxylic acid or a related chiral precursor.
Caption: Retrosynthetic analysis for (3S)-piperidine-3-sulfonamide.
Proposed Synthetic Protocol
A robust synthesis could be envisioned starting from N-Boc-(S)-piperidine-3-carboxylic acid, which can be prepared from chiral pool starting materials.
Step 1: Amide Formation The carboxylic acid is first converted to a primary amide.
-
Reagents: N-Boc-(S)-piperidine-3-carboxylic acid, activating agent (e.g., EDC, HOBt), and ammonia source (e.g., NH₄Cl, DIPEA) in an aprotic solvent like DMF.
-
Rationale: Standard peptide coupling conditions provide a reliable method to form the primary amide without racemization of the adjacent chiral center.
Step 2: Hofmann or Lossen Rearrangement The primary amide is converted to the corresponding primary amine with one less carbon.
-
Reagents: For Hofmann: Bromine or N-bromosuccinimide (NBS) and a strong base (e.g., NaOH or NaOMe).
-
Rationale: This rearrangement is a classic method for converting amides to amines and is known to proceed with retention of configuration at the migrating carbon center, thus preserving the (S)-stereochemistry.
Step 3: Sulfonylation The resulting N-Boc-(3S)-3-aminopiperidine is reacted to form the sulfonamide.
-
Reagents: Sulfuryl chloride (SO₂Cl₂) followed by ammonium hydroxide, or directly with a protected sulfonamide equivalent. This must be done carefully to avoid reaction at the piperidine nitrogen.
-
Rationale: This two-step, one-pot procedure is a standard way to introduce a primary -SO₂NH₂ group onto a primary amine.
Step 4: Deprotection The N-Boc protecting group is removed from the piperidine nitrogen.
-
Reagents: Strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.
-
Rationale: Acid-labile Boc groups are easily removed under standard conditions to yield the final product, often isolated as the corresponding acid salt (e.g., hydrochloride or trifluoroacetate).
Caption: Proposed workflow for the stereospecific synthesis.
Reactivity, Stability, and Applications
Chemical Reactivity
(3S)-piperidine-3-sulfonamide has two primary reactive sites:
-
Piperidine Nitrogen: As a secondary amine, this nitrogen is nucleophilic and basic. It will readily undergo reactions such as N-alkylation, N-acylation, N-arylation, and reductive amination. This site provides a convenient handle for derivatization to explore structure-activity relationships (SAR) in drug discovery programs.[15]
-
Sulfonamide Group: The primary sulfonamide can be N-alkylated or N-acylated, although the conditions required are typically harsher than for the piperidine nitrogen. The sulfonamide protons are acidic and can be deprotonated with a suitable base.
Stability and Storage
The compound is expected to be stable under standard laboratory conditions. As a free base, it is susceptible to reaction with atmospheric carbon dioxide. The hydrochloride salt is generally more stable, less hygroscopic, and easier to handle, which is why it is the common commercial form.[4] It should be stored in a cool, dry place under an inert atmosphere.
Applications in Drug Discovery
(3S)-piperidine-3-sulfonamide is a valuable chiral building block for constructing more complex molecules. The defined stereochemistry and the presence of two modifiable handles allow for the creation of diverse chemical libraries. Piperidine-sulfonamide motifs have been explored in various therapeutic areas, including as antibacterial agents and enzyme inhibitors, such as aromatase inhibitors for cancer therapy.[1][16] The ability of the piperidine ring to adopt a stable chair conformation allows the sulfonamide group and any substituent on the piperidine nitrogen to be positioned in specific axial or equatorial orientations, which is crucial for optimizing interactions with a biological target.
Conclusion
(3S)-piperidine-3-sulfonamide is a structurally important chiral building block that combines the favorable properties of the piperidine and sulfonamide pharmacophores. While detailed, publicly available experimental data on the parent compound is limited, its chemical properties and spectroscopic features can be reliably predicted from established principles and data from analogous structures. The synthetic routes to access this molecule stereospecifically are feasible through well-established organic chemistry transformations. Its utility as a scaffold for derivatization at two distinct sites makes it a valuable tool for medicinal chemists aiming to develop novel therapeutics with precise three-dimensional structures.
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